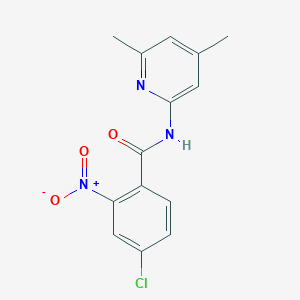
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3-nitrobenzamide, commonly known as DMPNB, is a small molecule inhibitor that has attracted the attention of many researchers due to its potential applications in drug discovery and development. DMPNB has been shown to inhibit several important enzymes, including PARP-1 and PARP-2, which are involved in DNA repair and cell survival.
Mécanisme D'action
DMPNB inhibits PARP-1 and PARP-2 by binding to the catalytic domain of these enzymes, which prevents the transfer of ADP-ribose from NAD+ to target proteins. This leads to the accumulation of DNA damage and the activation of cell death pathways, which can sensitize cancer cells to chemotherapy and radiation therapy. In addition, DMPNB has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DMPNB has been shown to have several biochemical and physiological effects, including the inhibition of PARP-1 and PARP-2, the activation of the Nrf2/ARE pathway, the induction of apoptosis, and the protection of neurons from oxidative stress and inflammation. In addition, DMPNB has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPNB is its specificity for PARP-1 and PARP-2, which allows for the selective inhibition of these enzymes without affecting other cellular processes. In addition, DMPNB has been shown to have low toxicity in vitro and in vivo, which makes it a safe and effective tool for scientific research. However, one of the limitations of DMPNB is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for DMPNB research, including the development of more potent and selective PARP inhibitors, the investigation of DMPNB's effects on other cellular processes, and the evaluation of DMPNB's efficacy in preclinical and clinical studies. In addition, DMPNB could be used as a tool to investigate the role of PARP-1 and PARP-2 in various diseases and cellular processes, which could lead to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of DMPNB involves several steps, including the reaction of 3-nitrobenzoyl chloride with 3-aminopyridine to form 3-nitro-N-(3-pyridinyl)benzamide, which is then reacted with 1,3-dimethylbarbituric acid to form the final product. The purity of DMPNB can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
DMPNB has been used in several scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, DMPNB has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP-1 and PARP-2, which are overexpressed in many types of cancer cells. In neurodegenerative disease research, DMPNB has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In drug discovery, DMPNB has been used as a lead compound to develop more potent PARP inhibitors with improved pharmacokinetic properties.
Propriétés
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5/c1-15-10(7-11(18)16(2)13(15)20)14-12(19)8-4-3-5-9(6-8)17(21)22/h3-7H,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXTRHPKUINJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)


![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)

![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)


![4-chloro-3-{[(2-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5752395.png)
![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)


![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)